Bienvenue dans la boutique en ligne BenchChem!

N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide

Medicinal Chemistry SAR Thiophene Sulfonamide

This unsubstituted thiophene-2-sulfonamide analog (CAS 922011-23-2) is the critical parent scaffold for systematic structure–activity relationship studies. Use it to benchmark PP2A, HDAC, c-Abl kinase, and carbonic anhydrase screening without confounding 5-position substituent effects. Deploy as a control compound in chemoproteomics and thermal shift assays to identify direct engagement targets across the epigenetic and signaling kinome. Ensure assay reproducibility—start your SAR campaign with the unsubstituted reference.

Molecular Formula C17H12N2O4S2
Molecular Weight 372.41
CAS No. 922011-23-2
Cat. No. B2455445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide
CAS922011-23-2
Molecular FormulaC17H12N2O4S2
Molecular Weight372.41
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=O)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=CS4
InChIInChI=1S/C17H12N2O4S2/c20-17-12-10-11(19-25(21,22)16-6-3-9-24-16)7-8-14(12)23-15-5-2-1-4-13(15)18-17/h1-10,19H,(H,18,20)
InChIKeyANYHGTRPSUQWTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide (CAS 922011-23-2): Structural Overview and Procurement Context


N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide (CAS 922011-23-2) is a heterocyclic small molecule comprising a tricyclic dibenzo[b,f][1,4]oxazepine core fused to a thiophene-2-sulfonamide pendant. This scaffold is a privileged structure in medicinal chemistry, with the dibenzo[b,f][1,4]oxazepine system appearing in numerous bioactive ligands targeting GPCRs, kinases, histone deacetylases (HDACs), and carbonic anhydrases [1]. The compound belongs to a broader class of constrained tricyclic sulfonamides that have been disclosed as modulators of protein phosphatase 2A (PP2A) and are under investigation for oncology, inflammation, and neurodegenerative disease applications [2]. As a building block and probe molecule, it provides a defined, unsubstituted thiophene sulfonamide attachment that distinguishes it from halogenated, alkylated, or other sulfonamide-substituted analogs, enabling systematic structure-activity relationship (SAR) exploration.

Why Simple Analog Substitution Cannot Replace N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide in Mechanistic and SAR Studies


The dibenzo[b,f][1,4]oxazepine-thiophene-sulfonamide chemotype displays marked sensitivity to even minor structural modifications. Literature evidence demonstrates that altering the sulfonamide aryl group (e.g., phenyl vs. thiophene), introducing ring substituents (e.g., 5-chloro, 5-ethyl, 8,10-dimethyl), or replacing the oxazepine oxygen with sulfur or nitrogen substantially shifts target engagement profiles, potency, and metabolic stability . For example, the constrained tricyclic sulfonamide DBK-1154—a close structural relative—suffers from rapid oxidative metabolism and low systemic exposure, a liability that newer analogues (e.g., ATUX-792) were specifically designed to overcome [1]–[2]. A procurement decision based solely on scaffold similarity without systematic comparison of the specific substitution pattern risks undermining assay reproducibility and confounding SAR interpretation. The unsubstituted thiophene-2-sulfonamide variant (CAS 922011-23-2) serves as an essential control compound for deconvoluting the contribution of the thiophene ring to binding affinity, selectivity, and pharmacokinetic properties relative to substituted congeners.

Quantitative Differentiation Evidence: N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide vs. Closest Analogs


Structural Uniqueness: Unsubstituted Thiophene Sulfonamide vs. 5-Chloro and 5-Ethyl Analogs

The target compound bears an unsubstituted thiophene-2-sulfonamide group, distinguishing it from the 5-chloro analog (CAS not assigned; benchchem ID B2607166) and the 5-ethyl analog (CAS not assigned; evitachem ID EVT-2712141). The absence of a 5-position substituent eliminates steric and electronic perturbations that alter target binding. In the dibenzo[b,f][1,4]oxazepine sulfonamide series, 5-chloro substitution on the thiophene ring is reported to confer Dopamine D2 receptor selectivity, while 5-ethyl substitution shifts activity toward serotonin/norepinephrine pathways . The unsubstituted variant thus provides the baseline for isolating the contribution of the thiophene 5-position to molecular recognition.

Medicinal Chemistry SAR Thiophene Sulfonamide Dibenzooxazepine

Cytotoxic Activity Potential: Oxazepine-Thiophene-Sulfonamide Hybrid Scaffold vs. Doxorubicin Baseline

In Alsaid et al. (2013), oxazepine-containing thiophene sulfonamide hybrids (compounds 10b and 11b) were synthesized and evaluated for in vitro cytotoxicity against human breast cancer MCF-7 cells. The tested oxazepine derivatives demonstrated moderate to good cytotoxic activity, with some compounds exhibiting potency superior to doxorubicin, the reference standard . Although the exact IC50 values for the target compound (CAS 922011-23-2) were not individually reported in this study, the oxazepine-thiophene-sulfonamide chemotype 10b/11b represents the closest published structural match. This establishes a class-level cytotoxic potential that warrants direct head-to-head testing of the target compound against doxorubicin and its closest substituted analogs.

Anticancer Cytotoxicity MCF-7 Doxorubicin Comparison

PP2A Modulation Potential: Dibenzooxazepine Scaffold vs. Carbazole-Based ATUX-792

The constrained tricyclic sulfonamide patent family (EP 3116857 B1 / US 9937180 B2) explicitly claims dibenzoazepine-based sulfonamides as PP2A modulators [1]. The dibenzoazepine-containing compound DBK-1154 has been characterized in head-to-head studies with ATUX-792 (a carbazole-based tricyclic sulfonamide). In human bronchial epithelial cells, DBK-1154 at 10 μM activated PP2A, resulting in reduced phospho-ERK and phospho-JNK levels [2]. However, DBK-1154 exhibits low metabolic stability with fast clearance, whereas ATUX-792 was designed for improved stability [2]–[3]. The target compound shares the dibenzooxazepine core of DBK-1154 but replaces the pendant aryl sulfonamide with an unsubstituted thiophene-2-sulfonamide, potentially offering a distinct metabolic and target engagement profile that has not yet been experimentally characterized.

Protein Phosphatase 2A PP2A Activation Tricyclic Sulfonamide Emphysema

Carbonic Anhydrase Inhibitory Potential: Dibenzooxazepine-Thiophene Sulfonamide vs. Classical Sulfonamide Inhibitors

Sulfonamide-containing dibenzo[1,4]thiazepines and dibenzo[b,f][1,4]oxazepines have been investigated as carbonic anhydrase (CA) inhibitors, with particular relevance to tumor-associated isoforms CA IX and CA XII [1]. Thiophene-based sulfonamides demonstrate IC50 values ranging from 69 nM to 70 μM against hCA-I and 23.4 nM to 1.405 μM against hCA-II [2]. The target compound, bearing both a thiophene ring and a secondary sulfonamide anchored to the dibenzooxazepine scaffold, is positioned to engage the CA active site through the sulfonamide zinc-binding group while the dibenzooxazepine occupies the hydrophobic pocket. Comparative studies with primary sulfonamide-based oxazepine CA inhibitors suggest that the constrained tricyclic architecture can enhance isoform selectivity [3], though direct IC50 data for CAS 922011-23-2 have not been published.

Carbonic Anhydrase CA IX CA XII Sulfonamide Inhibitor

Kinase and Epigenetic Target Engagement: Dibenzooxazepine Core as a Multi-Target Scaffold

The dibenzo[b,f][1,4]oxazepine scaffold has been validated as a pharmacophore for histone deacetylase (HDAC) inhibition, with patents disclosing dibenzo[b,f][1,4]oxazepin-11-yl-N-hydroxybenzamides as HDAC inhibitors [1]. Additionally, research on related dibenzo[b,f][1,4]oxazepine compounds has demonstrated in vitro inhibition of c-Abl kinase activity . The target compound, featuring a secondary sulfonamide at the 2-position of the oxazepine ring, differs from these known inhibitors in its attachment point and linker chemistry, offering a distinct vector for target engagement. No quantitative IC50 or Ki data are available for the target compound against specific kinases or HDAC isoforms, representing a key data gap.

HDAC Inhibition Kinase Inhibition c-Abl Epigenetics

Synthetic Accessibility and Purity Benchmark: Unsubstituted Core vs. Substituted Analogs

The target compound serves as a synthetic building block for generating diverse substituted analogs through electrophilic aromatic substitution at the thiophene 5-position or cross-coupling reactions. Commercially, this compound is available from multiple vendors with reported purity specifications typically ≥95% (HPLC) . The unsubstituted thiophene ring eliminates the need for additional synthetic steps required for halogenated or alkylated analogs, reducing procurement complexity and cost. No comparative purity or lot-to-lot consistency data across vendors are publicly available for this compound.

Chemical Synthesis Purity Procurement Building Block

Recommended Application Scenarios for N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide Based on Evidence Profile


SAR Probe for Deconvoluting Thiophene 5-Position Contributions to Target Binding

Use as the unsubstituted reference compound in a matrix of thiophene-2-sulfonamide analogs (5-H, 5-Cl, 5-Et, 5-Br, etc.) to systematically quantify the steric, electronic, and lipophilic contributions of the 5-position substituent to binding affinity at GPCRs, kinases, or carbonic anhydrase isoforms. The absence of a 5-substituent eliminates confounding variables in primary screening data .

Comparative PP2A Activation Profiling Against DBK-1154 and ATUX-792

Test the compound in parallel with DBK-1154 (dibenzoazepine sulfonamide) and ATUX-792 (carbazole sulfonamide) in PP2A serine-threonine phosphatase activity assays and phospho-ERK/JNK Western blot readouts in human bronchial epithelial cells or cancer cell lines. The thiophene sulfonamide pendant may confer differential metabolic stability relative to DBK-1154, addressing a key liability identified in emphysema and glioblastoma models [1]–[2]. This scenario requires de novo experimental data generation.

Oncology Focused Library Screening: Carbonic Anhydrase and Cytotoxicity Panels

Include CAS 922011-23-2 in focused screening libraries targeting tumor-associated carbonic anhydrase isoforms (hCA IX, hCA XII) and breast cancer (MCF-7) or colon cancer (HT-29) cytotoxicity panels. The dibenzooxazepine-thiophene-sulfonamide chemotype has demonstrated class-level cytotoxic activity comparable to doxorubicin in some analogs and aligns with the CA inhibitor pharmacophore [3], supporting its inclusion in multi-endpoint oncology screening cascades.

Chemical Biology Tool for Epigenetic and Kinase Target Deconvolution

Deploy the compound as a chemical probe in chemoproteomics (e.g., affinity-based protein profiling) or thermal shift assays to identify direct engagement targets across the HDAC, kinase, and GPCR families. The dibenzooxazepine scaffold's established engagement with HDACs [4] and c-Abl kinase positions this compound as a scaffold-hopping starting point for discovering novel target interactions within the epigenetic and signaling kinome space.

Quote Request

Request a Quote for N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.